molecular formula C13H15F2NO2 B2442565 Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate CAS No. 1956306-91-4

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate

Cat. No. B2442565
CAS RN: 1956306-91-4
M. Wt: 255.265
InChI Key: XTSDVFJSXZJYDM-UHFFFAOYSA-N
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Description

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15F2NO2 . It has a molecular weight of 255.26 . The compound is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a 3,3-difluorocyclobutyl group . The compound contains a total of 31 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 (thio-) carbamate .


Physical And Chemical Properties Analysis

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate has a molecular weight of 241.24 . The compound is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.

Scientific Research Applications

Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination

Research highlights the application of related structural motifs in enantioselective catalysis. For instance, a study explored the Gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes, demonstrating how catalysts can induce high enantioselectivity in the formation of complex molecules, which is a fundamental process in synthetic organic chemistry (Zhang, Bender, & Widenhoefer, 2007).

Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks

Another study detailed the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, a key synthetic strategy for producing a variety of functionalized compounds, including those with carbamate groups. This approach demonstrates the versatility of 3,3-difluorocyclobutyl motifs in synthesizing a wide array of chemical entities for further applications (Ryabukhin et al., 2018).

Stabilization of Polyurethane to Thermal Degradation

In the context of materials science, the substitution of hydrogen in the carbamate group with alkyl groups, such as methyl or benzyl, was shown to significantly enhance the thermal stability of polyurethanes. This research provides insights into how chemical modifications can improve the performance of polymeric materials (Beachell & Son, 1964).

Novel Syntheses and Applications in Organic Chemistry

The exploration of novel synthetic pathways for carbamates and their applications in organic chemistry has been a subject of continuous interest. Studies have developed efficient methods for the synthesis of carbamates, showcasing their potential in creating a variety of biologically active compounds and materials with unique properties (Lanzillotto et al., 2015).

One-Pot Synthesis of Carbamates from Amines, CO2, and Alcohols

Research on heterogeneous catalysts, such as CeO2, has enabled the efficient one-pot synthesis of carbamates from amines, CO2, and alcohols. This method represents an environmentally friendly approach to carbamate synthesis, highlighting the potential for sustainable chemical processes (Honda et al., 2011).

properties

IUPAC Name

benzyl N-(3,3-difluorocyclobutyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-16(11-7-13(14,15)8-11)12(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSDVFJSXZJYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C1)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate

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